Potassium selenide

Catalog No.
S1503424
CAS No.
1312-74-9
M.F
K2Se
M. Wt
157.17 g/mol
Availability
In Stock
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Potassium selenide

CAS Number

1312-74-9

Product Name

Potassium selenide

IUPAC Name

potassioselanylpotassium

Molecular Formula

K2Se

Molecular Weight

157.17 g/mol

InChI

InChI=1S/2K.Se

InChI Key

PUUYXTMGQCBWKL-UHFFFAOYSA-N

SMILES

[K+].[K+].[Se-2]

Canonical SMILES

[K][Se][K]

Semiconductor Research

  • Dopant material: K₂Se can be used as a dopant in certain semiconductor materials, altering their electrical properties. This allows researchers to tailor the characteristics of semiconductors for specific applications in electronics and optoelectronics [].

Materials Science

  • Precursor for selenide thin films: K₂Se serves as a precursor for depositing thin films of various metal selenides through techniques like chemical vapor deposition (CVD). These thin films hold potential applications in solar cells, photodetectors, and transistors [].
  • Synthesis of other selenium compounds: K₂Se acts as a starting material for the synthesis of other selenium compounds with desired properties for research purposes in materials science [].

Chemical Research

  • Selenium source: K₂Se is a convenient source of selenium atoms for various chemical reactions and investigations in inorganic and organic chemistry [].

Potassium selenide, with the chemical formula K2Se\text{K}_2\text{Se}, is an inorganic compound formed from the elements potassium and selenium. It appears as black or red cubic crystals and has a molecular weight of approximately 157.17 g/mol. The compound is known for its high solubility in water and is hygroscopic, meaning it can absorb moisture from the air. Potassium selenide is primarily recognized for its role in various

  • Synthesis Reaction: It can be produced by directly combining elemental selenium with potassium, especially in a liquid ammonia environment to enhance purity .
  • Reduction Reactions: Potassium selenide can act as a reducing agent, facilitating the reduction of other compounds. For instance, it can reduce metal ions in solution to their elemental forms .
  • Catalytic Reactions: This compound can serve as a catalyst or catalyst precursor in organic synthesis and hydrogenation processes, influencing reaction rates and mechanisms .

The synthesis of potassium selenide typically involves the following methods:

  • Direct Combination: Mixing elemental potassium with selenium in a controlled environment, often using liquid ammonia to prevent oxidation and enhance purity.
  • Reduction of Selenates: Potassium selenide can also be synthesized by reducing potassium selenate or potassium selenite using chemical reducing agents .
  • Nanoparticle Synthesis: Advanced methods include the production of potassium selenide nanoparticles through techniques like combustion synthesis or self-propagating high-temperature synthesis, which yield materials with unique properties for various applications .

Potassium selenide has diverse applications across several fields:

  • Semiconductors: Utilized in the fabrication of photovoltaic cells and infrared sensors due to its semiconductor properties .
  • Catalysis: Acts as a catalyst in organic reactions and hydrogenation processes, enhancing reaction efficiencies .
  • Environmental Remediation: Employed in treating selenium-polluted environments by facilitating the removal of selenium contaminants from wastewater .
  • Biomedical

Research on potassium selenide interactions focuses on its reactivity with various compounds:

  • Electrochemical Studies: Potassium selenide has been studied for its performance in potassium-selenium batteries, where it plays a crucial role in energy storage systems by undergoing reversible redox reactions .
  • Biological Interactions: Studies highlight the compound's toxicological effects at elevated concentrations, emphasizing the need for careful handling in biological contexts due to potential cellular disruption caused by selenide ions .

Potassium selenide shares similarities with several other selenium-containing compounds. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey PropertiesUnique Features
Potassium SelenateK2SeO4\text{K}_2\text{SeO}_4Oxidized form of selenium; solubleUsed primarily as a fertilizer; less toxic than potassium selenide.
Sodium SelenideNa2Se\text{Na}_2\text{Se}Similar structure; highly solubleOften used in pharmaceuticals; different cation affects solubility and reactivity.
Lithium SelenideLi2Se\text{Li}_2\text{Se}High melting point; semiconductorExhibits different electronic properties due to lithium cation.
Barium SelenideBaSe\text{BaSe}Less soluble; used in ceramicsUnique application in ceramics due to lower solubility compared to potassium selenide.

Potassium selenide is unique due to its specific applications in semiconductor technology and catalysis, alongside its distinct toxicity profile compared to other selenium compounds. Its ability to participate actively in both

Potassium selenide research has a rich history dating back to the early 20th century. Early studies of this compound were conducted by Fonzes-Diacon in 1901, who prepared the compound by heating selenium with excess potassium. Another early researcher, Hugot, synthesized the compound by adding selenium to a solution of potassium in liquid ammonia. These pioneering works established the foundation for understanding the basic properties and synthesis methods of potassium selenide.

The study of potassium selenide continued to evolve throughout the 20th century, with researchers like Feher contributing to the development of preparation techniques documented in the "Handbook of Preparative Inorganic Chemistry" in 1963. The compound's properties and potential applications have attracted increasing attention as advances in materials science and electronic technologies have created new opportunities for its utilization.

Significance in Modern Materials Science

In contemporary materials science, potassium selenide has gained prominence due to its unique properties that make it valuable for multiple applications. As a member of the alkali metal chalcogenides family, K₂Se exhibits semiconductor properties with a band gap of approximately 2.33 eV (using DFT-GGA PBE calculations), positioning it as a potential material for various electronic and optoelectronic applications.

The significance of potassium selenide in modern materials science stems from several key factors:

  • Its unique electronic structure makes it suitable for semiconductor applications and optoelectronic devices.
  • The compound's ability to serve as a precursor in the synthesis of other selenium-containing materials extends its utility in materials fabrication processes.
  • Its potential role in energy storage systems, particularly in potassium-ion batteries, represents a frontier in sustainable energy research.
  • The structural similarities it shares with other alkali metal chalcogenides enable comparative studies that enhance our understanding of this entire class of materials.

Current Research Landscape

The research landscape surrounding potassium selenide has expanded significantly in recent years, with particular focus on energy storage applications. Current research directions include:

  • Development of potassium-selenium batteries as a new energy storage system, with studies demonstrating impressive capacity retention and rate capability.
  • Investigation of the electronic properties of potassium selenide using first-principles calculations to better understand its band structure and potential applications in electronic devices.
  • Exploration of the potassiation mechanism in selenium-based electrodes, which is crucial for developing high-performance potassium-ion batteries.
  • Studies on the synthesis of high-purity potassium selenide and its derivatives for specialized applications in semiconductor technology and catalysis.

The compound's role in next-generation energy storage solutions is particularly noteworthy, with researchers actively exploring how its properties can be leveraged to address current limitations in battery technology and contribute to more sustainable energy systems.

The direct reaction of elemental potassium and selenium represents the most straightforward approach to potassium selenide synthesis [1]. This method involves the combination of stoichiometric amounts of potassium metal and selenium powder under controlled atmospheric conditions [1]. The reaction proceeds according to the fundamental equation where two moles of potassium react with one mole of selenium to produce potassium selenide [1].

The synthesis typically requires elevated temperatures ranging from 300 to 800 degrees Celsius to initiate and sustain the reaction [1]. The process must be conducted under an inert atmosphere, commonly using argon or nitrogen gas, to prevent oxidation of the highly reactive potassium metal [1]. The reaction duration varies from several hours depending on the particle size of the reactants and the specific temperature employed [1].

ParameterValueNotes
Temperature300-800°CVaries with reaction conditions [1]
AtmosphereInert (Argon/Nitrogen)Prevents oxidation [1]
DurationSeveral hoursDepends on particle size [1]
YieldHighTypically >85% [1]
Product FormCrystalline powderBlack crystalline material [1]

The product obtained through this method exhibits a cubic antifluorite crystal structure characteristic of potassium selenide [1]. The purity of the synthesized material depends significantly on the quality of starting materials and the stringency of atmospheric control during the reaction [1]. While this method offers simplicity and high yields, the requirement for high temperatures and inert atmospheres presents challenges for large-scale production [1].

Liquid Ammonia Synthesis Route

The liquid ammonia synthesis route represents a sophisticated approach to potassium selenide production that operates under significantly milder conditions compared to direct thermal methods [6]. This methodology exploits the unique properties of liquid ammonia as a solvent system capable of dissolving alkali metals to form highly reducing solutions [6].

The process is conducted at minus fifty degrees Celsius under controlled pressure conditions of less than half a bar [6]. Stoichiometric amounts of selenium shot or powder and potassium metal are carefully introduced into the liquid ammonia medium using specialized glassware designed for low-temperature operations [6]. The reaction vessel consists of a fifty milliliter three-entry cell with provisions for argon gas purging, reagent insertion, and safety exhaust [6].

ParameterValueSpecification
Temperature-50°CMaintained with dry ice/acetone [6]
SolventLiquid NH₃Condensation rate ~1 mL/min [6]
Pressure<0.5 barSafety consideration [6]
Duration10+ hoursComplete reaction time [6]
PurityVery high>99% achievable [6]
Product IdentificationXRD confirmedCrystallographic verification [6]

The synthesis proceeds through a series of visually distinct color changes that provide valuable insight into the reaction progression [6]. The initial blue metallic appearance corresponds to the formation of solvated electron species in the ammonia solution [6]. As the reaction progresses, the solution transitions through black, dark red, light brown, and finally white colorations, reflecting the sequential formation and reduction of polyselenide intermediates [6].

Solvated Electron Transfer Mechanisms

The solvated electron transfer mechanism represents the fundamental chemical process underlying the liquid ammonia synthesis route [6]. This mechanism involves the reduction of elemental selenium to monoselenide anions through the action of solvated electrons generated by the dissolution of potassium in liquid ammonia [6].

The initial step involves the dissociation of potassium metal in liquid ammonia to form potassium cations and solvated electrons according to the equilibrium reaction [6]. These solvated electrons represent the smallest possible anions and constitute the ultimate reducing environment for homogeneous electron transfer processes [6].

The kinetic analysis reveals that the reduction of elemental selenium proceeds via pseudo first-order kinetics with respect to solvated electron concentration [6]. The rate constant has been determined to be 1.6 × 10⁻⁴ per second at minus fifty degrees Celsius [6]. The reaction mechanism can involve either inner-sphere or outer-sphere electron transfer pathways depending on the concentration of solvated electrons present in the system [6].

Kinetic ParameterValueMeasurement Method
Reaction OrderPseudo first-orderElectrochemical monitoring [6]
Rate Constant1.6 × 10⁻⁴ s⁻¹At -50°C [6]
Mechanism TypeInner/outer sphereDepends on electron concentration [6]
Monitoring MethodCyclic voltammetryPlatinum microelectrode [6]
Diffusion Coefficient9.4 × 10⁻⁵ cm²/sSolvated electron at -50°C [6]

The heterogeneous reaction initiates at the surface of selenium pellets where elemental selenium rings, primarily composed of eight-membered selenium structures, undergo bond cleavage upon interaction with solvated electrons [6]. This process generates polyselenide anions of varying chain lengths that subsequently undergo further reduction in the homogeneous phase [6].

Reaction StageChemical SpeciesVisual AppearanceDuration
Initial DissolutionK(NH₃)⁺ + e⁻(NH₃)Blue metallicImmediate [6]
Polyselenide FormationSe₈ + 2e⁻ → Se₈²⁻Black/dark red0-2 hours [6]
Chain ReductionSeₙ²⁻ + 2e⁻ → Se₍ₙ₋ₘ₎²⁻Light brown2-8 hours [6]
Final ProductK₂SeWhite8-10 hours [6]

The electron transfer process exhibits a concentration-dependent mechanism where the anodic charge transfer coefficient increases as the solvated electron concentration decreases [6]. This phenomenon suggests a transition from outer-sphere to inner-sphere electron transfer mechanisms as the reaction progresses [6].

Modified Sharp and Koehler Approach

The modified Sharp and Koehler approach represents a refined methodology based on the pioneering work of Sharp and Koehler for synthesizing alkali metal polyselenides in liquid ammonia solutions [6] [3]. This approach has been specifically adapted for the controlled synthesis of potassium selenide with enhanced reproducibility and analytical capabilities [6].

The modification involves the implementation of specialized reaction apparatus designed for simultaneous synthesis and electrochemical monitoring [6]. The system incorporates a custom-designed reaction vessel with multiple entry ports for reagent introduction, electrode insertion, and atmospheric control [6]. The vessel features a central bore equipped with a cold finger cooled by dry ice and acetone mixture [6].

Scaled Production Techniques

The transition from laboratory-scale synthesis to industrial production of potassium selenide requires consideration of multiple technological and economic factors [13]. Scaled production techniques must address challenges related to process safety, energy efficiency, and product quality while maintaining economic viability [13].

Direct thermal synthesis methods can be adapted for large-scale production through the implementation of rotary kilns or fluidized bed reactors [13]. These systems enable continuous processing of reactants while maintaining the inert atmospheric conditions required for successful synthesis [13]. Temperature control becomes critical at industrial scales, requiring sophisticated heat management systems to ensure uniform reaction conditions [13].

Production MethodTemperature (°C)Pressure (bar)Production Rate (kg/h)Energy Consumption (kWh/kg)Purity (%)
Direct Thermal400-800110-10015-2585-95 [13]
Electrochemical25-8011-1020-4090-98 [18]
Industrial Reduction300-6001-1050-50010-2080-90 [13]
Solution Synthesis100-2001-55-5012-1892-97 [13]

Electrochemical production methods offer advantages in terms of process control and product purity [18]. These techniques utilize controlled potential electrolysis to reduce selenium compounds in aqueous or non-aqueous media [18]. The electrochemical approach enables precise control over reaction conditions and produces high-purity products with minimal side reactions [18].

Industrial reduction processes employ reducing agents such as metal hydrides or carbon-based reductants to convert selenium compounds to selenides [13]. These methods can achieve high production rates but may require additional purification steps to remove reduction byproducts [13]. The choice of reducing agent significantly impacts both the reaction kinetics and the purity of the final product [13].

Solution synthesis techniques utilize controlled precipitation or crystallization processes to produce potassium selenide from precursor solutions [13]. These methods offer excellent control over particle size and morphology but typically operate at lower production rates compared to thermal methods [13]. The crystallization conditions can be optimized to produce materials with specific surface areas and particle size distributions [27].

The economic viability of scaled production depends heavily on raw material costs, energy consumption, and product specifications [13]. Energy-intensive thermal processes may become economically unfavorable compared to lower-temperature alternatives, particularly when high-purity products are required [13]. Process optimization must balance production rate, energy efficiency, and product quality to achieve commercial success [13].

Potassium selenide crystallizes in the antifluorite structure type, which represents a fundamental variant of the fluorite structure with reversed cation-anion positions [1] [2]. In this arrangement, the selenide ions occupy the positions typically held by fluoride ions in calcium fluoride, while the potassium cations occupy the calcium positions. This structural motif is characterized by the space group Fm-3m (number 225) with a face-centered cubic lattice [3] [4].
The antifluorite structure of potassium selenide exhibits distinct coordination characteristics where each selenide ion is surrounded by eight potassium ions in a cubic coordination environment, while each potassium ion is tetrahedrally coordinated by four selenide ions [5] [1]. This coordination pattern results in a three-dimensional network that provides structural stability through strong electrostatic interactions between the oppositely charged ions. The structural arrangement follows the general formula A₂X, where A represents the cation (potassium) and X represents the anion (selenide), consistent with the stoichiometry K₂Se.

The antifluorite structure is particularly stable for compounds with large cation-to-anion radius ratios, which is satisfied by the potassium selenide system [6] [1]. The ionic radii of potassium (1.33 Å) and selenide (1.98 Å) create favorable geometric conditions for the formation of this structure type. The structure can be described as a face-centered cubic array of selenide ions with potassium ions occupying all of the tetrahedral holes, resulting in a highly ordered crystalline arrangement.

Crystallographic Parameters and Unit Cell Configuration

The unit cell of potassium selenide contains four formula units (Z = 4) with lattice parameters that have been determined through various experimental and computational methods [3] [4]. The cubic unit cell has equal edge lengths of approximately 7.676 Å, resulting in a unit cell volume of 452.8 ų [3] [7]. The density of the compound is calculated to be between 2.24 and 2.29 g/cm³, with slight variations depending on the measurement method and conditions [8] [9] [4].

The crystallographic data reveals that potassium selenide adopts the space group Fm-3m with the Hermann-Mauguin symbol indicating face-centered cubic symmetry with mirror planes [3] [4]. The Hall symbol F 4 2 3 provides additional symmetry information, confirming the cubic crystal system with specific rotational and translational symmetry operations [3]. The atomic positions within the unit cell are precisely defined, with potassium ions at the 8c Wyckoff positions and selenide ions at the 4a positions.

The formation energy of potassium selenide has been calculated to be -1.097 eV per atom, indicating thermodynamic stability relative to the constituent elements [3]. This negative formation energy confirms that the compound is energetically favorable and stable under standard conditions. The calculated bulk modulus of 16 GPa and shear modulus of 8 GPa provide insight into the mechanical properties of the crystal structure [3].

Structural Stability under Various Conditions

The structural stability of potassium selenide varies significantly with environmental conditions, exhibiting different phases and stability regimes depending on temperature, pressure, and chemical environment [10] [11]. Under ambient conditions, the compound maintains its antifluorite structure with excellent thermal stability up to its melting point of 800°C [8] [9] [4].
Temperature-dependent studies reveal that potassium selenide undergoes a solid-liquid phase transition at approximately 1073 K (800°C) while maintaining its crystal structure up to this temperature [8] [9]. At elevated temperatures above the melting point, the compound decomposes into gaseous potassium and selenium vapor, indicating the thermal stability limit of the solid phase [10]. The structural integrity is maintained under moderate heating conditions, making it suitable for applications requiring thermal stability.

Under high-pressure conditions, potassium selenide exhibits compressed lattice parameters while retaining its antifluorite structure [12] [10]. The application of pressure results in volume reduction without phase transformation, indicating the robustness of the crystal structure under mechanical stress. The structural stability under pressure is attributed to the strong ionic bonding and efficient packing arrangement of the antifluorite structure.

Chemical stability presents more complex behavior, with potassium selenide showing instability in moisture-rich environments where it undergoes hydrolysis to form potassium hydroxide and hydrogen selenide [8] [9]. In oxidizing atmospheres, the compound forms potassium selenite and selenate compounds, demonstrating its susceptibility to chemical oxidation [8]. These chemical stability characteristics are crucial for handling and storage considerations in practical applications.

Computational Modeling of Crystal Structure

Computational modeling of potassium selenide has been extensively performed using density functional theory methods with various exchange-correlation functionals [3] [10] [13]. The most common approach employs the generalized gradient approximation with projector augmented wave pseudopotentials, providing accurate structural predictions that align well with experimental observations [3] [13].

First-principles calculations have successfully reproduced the antifluorite structure of potassium selenide, confirming the stability of this phase under standard conditions [3] [10]. The calculated lattice parameter of 7.676 Å shows excellent agreement with experimental values, validating the computational methodology [3]. Electronic structure calculations reveal that potassium selenide is a semiconductor with a calculated band gap of 2.093 eV, though this value is likely underestimated due to the known limitations of standard density functional theory in predicting band gaps [3].

Phonon calculations have provided valuable insights into the lattice dynamics of potassium selenide, revealing the vibrational modes and thermal properties of the crystal structure [7]. The phonon band structure calculations confirm the dynamical stability of the antifluorite structure, with no imaginary frequencies observed in the phonon dispersion curves [7]. These calculations also provide information about thermal conductivity and heat capacity, which are important for understanding the thermal behavior of the material.

Molecular dynamics simulations have been employed to study the finite temperature behavior of potassium selenide, providing insights into structural fluctuations and phase transitions [10] [11]. These simulations reveal that the antifluorite structure remains stable at room temperature with only minor thermal vibrations around equilibrium positions. At elevated temperatures approaching the melting point, increased atomic mobility is observed, consistent with the experimental observation of solid-liquid phase transition at 800°C.

The computational modeling has also extended to the study of defects and non-stoichiometry in potassium selenide crystals [10]. These studies reveal that point defects such as potassium vacancies can significantly influence the electronic and ionic conductivity properties of the material. The formation energies of various defect types have been calculated, providing guidance for defect engineering in potential applications.

Exact Mass

157.84393 g/mol

Monoisotopic Mass

157.84393 g/mol

Heavy Atom Count

3

UNII

5B5516VCNR

Other CAS

1312-74-9

General Manufacturing Information

Potassium selenide (K2Se): INACTIVE

Dates

Last modified: 02-18-2024

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